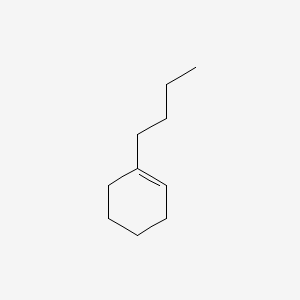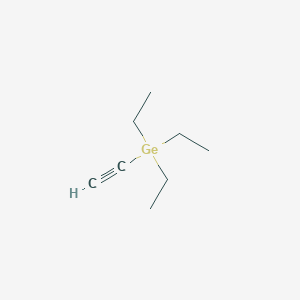
Germane, triethylethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, triethylethynyl-: is an organogermanium compound with the molecular formula C8H16Ge . It is a colorless liquid with a boiling point of 70-71°C at 65 Torr and a density of 1.0241 g/cm³
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germane, triethylethynyl- can be synthesized through the reaction of germanium tetrachloride with triethylacetylene in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of germane, triethylethynyl- involves the reduction of germanium tetrachloride with a reducing agent such as lithium aluminum hydride. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Germane, triethylethynyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germane (GeH4).
Substitution: It can undergo substitution reactions to form different organogermanium compounds.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Commonly uses reducing agents like lithium aluminum hydride.
Substitution: Often involves halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2)
Reduction: Germane (GeH4)
Substitution: Various organogermanium compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Germane, triethylethynyl- is used as a precursor in the synthesis of other organogermanium compounds. It is also utilized in the study of germanium chemistry and its reactivity .
Biology and Medicine: Research is ongoing to explore the potential biological activities of germane, triethylethynyl- and its derivatives. Some studies suggest that organogermanium compounds may have therapeutic properties .
Industry: In the industrial sector, germane, triethylethynyl- is used in the production of semiconductors and other electronic materials. Its unique properties make it valuable in the fabrication of advanced electronic devices .
Wirkmechanismus
The mechanism by which germane, triethylethynyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Germane (GeH4): A simpler hydride of germanium.
Digermane (Ge2H6): A compound with two germanium atoms.
Germanium dioxide (GeO2): An oxide of germanium.
Uniqueness: Germane, triethylethynyl- is unique due to its triethylethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
6228-96-2 |
|---|---|
Molekularformel |
C8H16Ge |
Molekulargewicht |
184.84 g/mol |
IUPAC-Name |
triethyl(ethynyl)germane |
InChI |
InChI=1S/C8H16Ge/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 |
InChI-Schlüssel |
LNLMTHSXAVJXEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



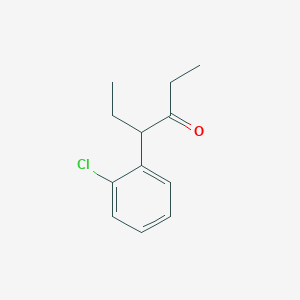
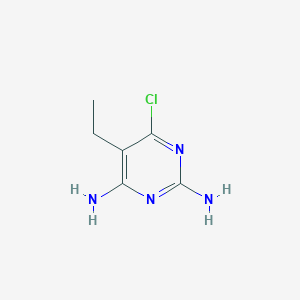
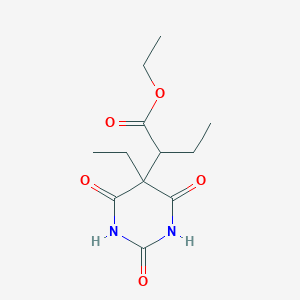
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
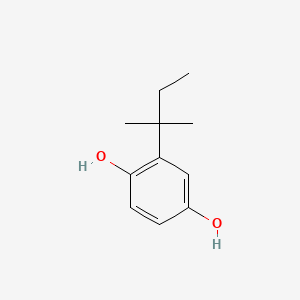
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
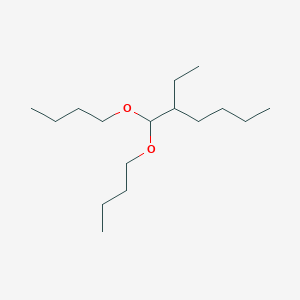

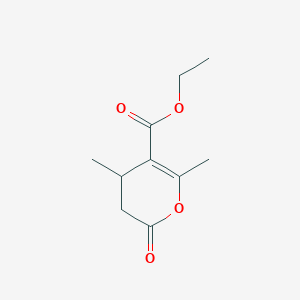
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
